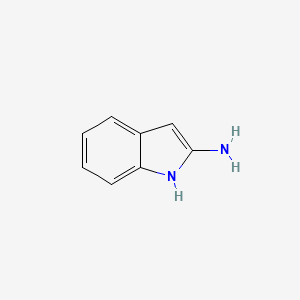

1H-indol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWDSEPNZDYMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56480-48-9 | |

| Record name | Indolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056480489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Properties of 1H-Indol-2-amine

Foreword

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Among its myriad derivatives, 1H-indol-2-amine, commonly known as 2-aminoindole, represents a uniquely versatile and biologically significant scaffold. Its strategic placement of a reactive amino group on the electron-rich indole ring imparts a fascinating profile of reactivity and molecular recognition capabilities. This guide provides an in-depth exploration of the fundamental properties of this compound, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into its physicochemical nature, synthetic pathways, analytical characterization, and the diverse biological activities that make it a privileged structure in modern medicinal chemistry.

Molecular Structure and Physicochemical Properties

The this compound molecule consists of a bicyclic structure, where a benzene ring is fused to a pyrrole ring, with an amine substituent at the C2 position. This arrangement gives rise to a planar, aromatic system with distinct electronic properties. A critical feature of 2-aminoindole is its existence in tautomeric equilibrium with its non-aromatic counterpart, 2-iminoindoline. While the amino-indole form is generally favored, the presence of the imino tautomer can influence its reactivity and interactions in different chemical environments.

The structural features of 2-aminoindole—specifically its planarity and the presence of two adjacent hydrogen bond donors (the indole N-H and the amine -NH₂)—make it an excellent fragment for interacting with biological targets like proteins.[1]

Table 1: Core Physicochemical Properties of this compound

| Property | Value / Description | Source(s) |

| Molecular Formula | C₈H₈N₂ | - |

| Molecular Weight | 132.16 g/mol | - |

| Appearance | Typically a pale brown or off-white solid. | [2] |

| Melting Point | 215-220 °C (hydrochloride salt, with decomposition). | [2] |

| Solubility | Soluble in methanol and dimethyl sulfoxide (DMSO); slightly soluble in water. | [2][3] |

| pKa | Predicted pKa of ~18.89 for the indole N-H proton, indicating it is weakly acidic. The exocyclic amine is basic. | [2][4] |

| LogP | 2.60 (for the related 2-Amino-9H-pyrido[2,3-b]indole), suggesting moderate lipophilicity. | [3] |

Note: Experimental data for the free base can be limited; some properties are reported for the more stable hydrochloride salt or are predicted computationally.

Synthesis of the 2-Aminoindole Scaffold

The synthesis of 2-aminoindoles has been an area of active research, leading to a variety of innovative methods. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Methodologies range from classical cyclizations to modern metal-catalyzed C-H activation strategies.[5][6]

Key synthetic approaches include:

-

Reductive Cyclization: A robust and common method involves the intramolecular reductive cyclization of ortho-substituted nitroarenes, such as 2-cyano-2-(2-nitrophenyl)-acetamides.[1][7]

-

Metal-Catalyzed Annulation: Modern methods utilize transition metals like gold, rhodium, or palladium to catalyze the C-H annulation of anilines with substrates like ynamides or sulfilimines, offering high efficiency and regioselectivity.[5][8][9]

-

Domino/One-Pot Reactions: These strategies combine multiple reaction steps into a single operation, improving efficiency and reducing waste. A notable example is the one-pot synthesis from anilines and ynamides involving sequential hydroamination and oxidative cyclization.[8][10]

Below is a representative protocol for a highly efficient, one-pot synthesis of 2-aminoindole derivatives, which showcases the power of combining sequential reactions to build molecular complexity rapidly.

Experimental Protocol: One-Pot Reductive Cyclization Synthesis

This protocol is adapted from a well-established method for synthesizing 2-amino-indole-3-carboxamides from 2-halonitrobenzenes.[1][7] The causality behind this experimental design lies in its efficiency: a nucleophilic aromatic substitution (SNAr) is followed by an in-situ reductive cyclization, obviating the need to isolate the intermediate.

Materials:

-

A substituted cyanoacetamide (1.0 equiv)

-

2-Fluoronitrobenzene (1.0 equiv)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl) (2.0 equiv)

-

Iron(III) chloride (FeCl₃) (3.0 equiv)

-

Zinc dust (Zn) (10.0 equiv)

-

Ethyl acetate (EtOAc)

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

SNAr Reaction: To a flame-dried, round-bottom flask under an inert atmosphere (N₂), add the cyanoacetamide and anhydrous DMF. Cool the solution to 0 °C in an ice bath.

-

Carefully add the sodium hydride portion-wise. Rationale: NaH is a strong base that deprotonates the cyanoacetamide, forming a nucleophile. This step is exothermic and produces H₂ gas, requiring careful addition.

-

Stir the mixture at 0 °C for 10-15 minutes, then add 2-fluoronitrobenzene dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A deep purple color often indicates the formation of the substitution intermediate.

-

Reductive Cyclization: Carefully quench the excess NaH by slowly adding 1 M HCl. Rationale: The acid neutralizes the strong base before the addition of redox-active metals.

-

To the same flask, add FeCl₃ followed by zinc dust. Rationale: The combination of Zn and an acid (from the previous step) creates a potent reducing system (FeCl₃ acts as a catalyst/promoter) to reduce the nitro group to an amine, which then spontaneously cyclizes onto the nitrile group to form the 2-aminoindole ring.

-

Heat the reaction mixture to 100 °C and stir for 1-2 hours, monitoring by TLC until the intermediate is consumed.

-

Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water.

-

Filter the mixture through a pad of celite to remove inorganic solids, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aminoindole derivative.

Visualization of Synthetic Workflow

Caption: One-pot synthesis of 2-aminoindoles via sequential SNAr and reductive cyclization.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for analysis.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum provides a unique fingerprint. Key signals include the indole N-H proton (often a broad singlet > 10 ppm), aromatic protons on the benzene ring (typically between 6.8-7.6 ppm), and a broad signal for the -NH₂ protons which can exchange with D₂O.[1][11][12] The proton at the C3 position is also a characteristic signal.

-

¹³C NMR: Shows distinct signals for the aromatic carbons, with the C2 carbon bearing the amine group appearing in a characteristic downfield region.[13][14]

-

-

Infrared (IR) Spectroscopy:

-

IR is invaluable for identifying functional groups. Primary amines like 2-aminoindole exhibit a characteristic pair of N-H stretching bands around 3350-3450 cm⁻¹.[12] The indole N-H stretch appears as a single, often sharp peak in the same region. Aromatic C-H and C=C stretching vibrations are also observable.[15][16]

-

-

Mass Spectrometry (MS):

-

MS confirms the molecular weight of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) will show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), respectively.[15]

-

Chromatographic Methods

-

Thin-Layer Chromatography (TLC): Used for rapid, qualitative monitoring of reaction progress and initial purity assessment. Amines can sometimes streak on silica gel plates; this can often be mitigated by adding a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) to the eluent.

-

High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with an acid modifier like formic acid or TFA) is typically employed.

Protocol: Sample Preparation for NMR Analysis

-

Sample Weighing: Accurately weigh 5-10 mg of the purified this compound derivative.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred as it readily dissolves many indole derivatives and does not exchange with the N-H protons as rapidly as D₂O.[15]

-

Internal Standard: Use the residual solvent peak (e.g., DMSO at ~2.50 ppm) or add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for accurate chemical shift referencing.

-

Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz) to enable full structural assignment.

Visualization of Analytical Workflow

Caption: Standard workflow for the purification and analytical characterization of this compound.

Biological Significance and Applications in Drug Development

The 2-aminoindole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for designing ligands that interact with a wide range of biological targets.[1][10] Its derivatives have demonstrated a remarkable breadth of pharmacological activities.

Key Therapeutic Areas and Targets:

-

Anti-Inflammatory: Derivatives have been designed as potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.

-

Antiviral: Recently, 2-aminoindole derivatives have shown significant activity against the influenza A virus by inhibiting viral replication through binding to the RNA-dependent RNA polymerase (RdRp) and mitigating host cell cytokine storms.[17]

-

Oncology: The scaffold is found in inhibitors of crucial cancer-related targets such as IκB kinase (IKK), which is involved in the NF-κB signaling pathway.[1]

-

CNS Disorders: The structural similarity of the indole nucleus to neurotransmitters like serotonin has led to the development of 2-aminoindoles that modulate serotonin receptors and inhibit monoamine oxidase, showing potential for treating depression and neurodegenerative diseases like Alzheimer's.

-

Other Applications: The framework has been explored for developing phosphodiesterase-V (PDE5) inhibitors, anti-parasitic agents (against Trypanosoma cruzi, the causative agent of Chagas disease), and appetite suppressants.[1][18]

The therapeutic versatility stems from the core's ability to be readily functionalized at multiple positions (N1, C3, C5, etc.), allowing for the fine-tuning of physicochemical properties and target specificity.

Visualization of Biological Applications

Caption: Diverse biological applications stemming from the versatile this compound core scaffold.

Conclusion

This compound is far more than a simple heterocyclic compound; it is a dynamic and powerful building block for chemical synthesis and drug discovery. Its unique combination of structural rigidity, electronic properties, and hydrogen-bonding capability underpins its broad utility. A thorough understanding of its fundamental properties—from synthesis and reactivity to detailed analytical characterization—is paramount for any researcher seeking to leverage this scaffold for the creation of novel, high-value molecules. As synthetic methodologies become more sophisticated and our understanding of biological systems deepens, the potential for discovering new applications for 2-aminoindole derivatives will undoubtedly continue to expand, reinforcing its status as a truly privileged structure in science.

References

-

Title: Recent advances in the synthesis of indoles and their applications Source: RSC Publishing URL: [Link]

-

Title: 2-Amino-9H-pyrido(2,3-b)indole | C11H9N3 | CID 62805 Source: PubChem URL: [Link]

-

Title: One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous Source: PMC - NIH URL: [Link]

-

Title: Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous Source: ACS Publications URL: [Link]

-

Title: Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo Source: PubMed URL: [Link]

-

Title: Biologically active molecules containing 2‐aminoindole framework. Source: ResearchGate URL: [Link]

-

Title: Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo Source: ResearchGate URL: [Link]

-

Title: 2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles Source: ResearchGate URL: [Link]

-

Title: Supporting information Source: The Royal Society of Chemistry URL: [Link]

-

Title: 2-Aminoisoindoline-1,3-dione hydrochloride | C8H7ClN2O2 | CID 20213812 Source: PubChem URL: [Link]

-

Title: Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives Source: MDPI URL: [Link]

-

Title: Ch27 pKa and pI values Source: University of Calgary URL: [Link]

-

Title: 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

-

Title: 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition Source: NC State University Libraries URL: [Link]

-

Title: Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 Source: YouTube URL: [Link]

-

Title: Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Source: NIH URL: [Link]

-

Title: Amino acid pKa and pKi values Source: Isca Biochemicals URL: [Link]

-

Title: pKa Data Compiled by R. Williams Source: Organic Chemistry Data URL: [Link]

-

Title: A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene Source: PMC - NIH URL: [Link]

-

Title: Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction Source: ACS Omega URL: [Link]

-

Title: Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions Source: PMC - PubMed Central URL: [Link]

-

Title: (2,3-Dihydro-1H-indol-5-ylmethyl)amine Source: MDPI URL: [Link]

Sources

- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 36946-70-0 CAS MSDS (2-Aminoindole hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-Amino-9H-pyrido(2,3-b)indole | C11H9N3 | CID 62805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. rsc.org [rsc.org]

- 14. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

1H-indol-2-amine chemical structure and IUPAC name

An In-depth Technical Guide to 1H-indol-2-amine: Structure, Properties, Synthesis, and Applications

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from the essential amino acid tryptophan to potent pharmaceuticals.[1][2][3][4] Among its derivatives, the 2-aminoindole scaffold is recognized as a "privileged structure," denoting its capacity to bind to a wide range of biological targets.[5] This technical guide provides a comprehensive, in-depth analysis of the parent compound, this compound. We will explore its fundamental chemical structure, including its critical tautomeric equilibrium, detail its spectroscopic signature for unambiguous identification, propose robust synthetic methodologies, and discuss its chemical reactivity. Furthermore, this guide will contextualize the molecule's significance within drug discovery, highlighting the therapeutic potential of the 2-aminoindole class. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a thorough understanding of this versatile molecular scaffold.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity and structure is the foundation of all further chemical and biological investigation. This section delineates the nomenclature, core structure, and the pivotal concept of tautomerism for this compound.

IUPAC Nomenclature and Chemical Identifiers

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[6] Key identifiers and properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈N₂ |

| Molecular Weight | 132.16 g/mol |

| CAS Number | 36946-70-0 |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)N |

| InChI Key | SBPJSOKGUADQHY-UHFFFAOYSA-N |

Core Chemical Structure

This compound features a bicyclic structure composed of a benzene ring fused to a five-membered, nitrogen-containing pyrrole ring.[4][7] The defining feature is a primary amine (-NH₂) substituent at the C2 position of the indole core.

The Critical Aspect of Tautomerism: The Amine-Imine Equilibrium

A defining characteristic of 2-aminoindoles is their existence in a tautomeric equilibrium with their corresponding 2-iminoindoline form (1H-indol-2(3H)-imine). This imine-enamine tautomerism involves the migration of a proton and a shift of a double bond.[8] The relative stability of these tautomers can be influenced by solvent polarity, pH, and substitution patterns. Understanding this equilibrium is crucial, as the two forms possess different chemical reactivities and hydrogen bonding capabilities, which directly impacts their interaction with biological targets.

Physicochemical and Spectroscopic Properties

Unambiguous characterization of this compound relies on a combination of its physical properties and spectroscopic data. While direct experimental data is limited in public literature, reliable predictions can be made based on well-characterized analogs.[5][9]

Predicted Physicochemical Properties

These properties are critical for applications in drug development, influencing factors like solubility, membrane permeability, and oral bioavailability.

| Property | Predicted Value | Rationale/Source |

| Appearance | Off-white to light brown solid | Based on similar indole compounds.[1] |

| pKa (indole N-H) | ~17 | The indole N-H is generally weakly acidic.[5] |

| pKa (amine -NH₃⁺) | ~5-6 | The amine is conjugated with the indole system, reducing its basicity compared to a typical alkylamine.[5] |

| XLogP3 | ~1.5 | A measure of lipophilicity, suggesting moderate membrane permeability.[5] |

| Hydrogen Bond Donors | 2 (N1-H, -NH₂) | Important for receptor interactions.[5] |

| Hydrogen Bond Acceptors | 2 (N1, N2) | Important for receptor interactions.[5] |

Spectroscopic Characterization Profile

The following data represent the expected spectroscopic signature for this compound, crucial for its identification and quality control.

The proton NMR spectrum provides detailed information about the hydrogen atom environment. The following chemical shifts are predicted in a solvent like DMSO-d₆.

| Chemical Shift (δ, ppm) | Multiplicity | Protons | Assignment |

| ~10.5 - 11.5 | br s | 1H | N1-H (indole) |

| ~7.2 - 7.4 | d | 1H | Aromatic H (e.g., C4-H) |

| ~6.8 - 7.1 | m | 2H | Aromatic H (e.g., C5-H, C6-H) |

| ~6.5 - 6.7 | d | 1H | Aromatic H (e.g., C7-H) |

| ~5.9 - 6.1 | s | 1H | C3-H |

| ~4.5 - 5.5 | br s | 2H | -NH₂ (amine) |

-

Causality: The broad singlets for the N-H protons are characteristic and will disappear upon exchange with D₂O. The C3-H proton appears as a singlet and is relatively upfield due to the strong electron-donating effect of the adjacent amine group. Aromatic protons are split according to their coupling relationships.[5][9]

IR spectroscopy is used to identify the presence of specific functional groups.

| Frequency (cm⁻¹) | Intensity | Vibration |

| 3400 - 3200 | Medium-Strong | N-H stretching (asymmetric & symmetric for -NH₂, indole N-H) |

| 1620 - 1580 | Medium-Strong | N-H bending (scissoring) and C=C stretching (aromatic) |

| ~1550 | Strong | C=N stretching (if imine tautomer is present) |

| 1470 - 1450 | Medium | Aromatic C=C stretching |

-

Expertise: The presence of two distinct bands in the 3400-3300 cm⁻¹ region is a strong indicator of the primary amine (-NH₂) group. A broader, single peak around 3200 cm⁻¹ would correspond to the indole N-H.[10]

Mass spectrometry provides the molecular weight and fragmentation pattern.

-

Expected M/Z: For the molecular ion [M+H]⁺, the expected mass-to-charge ratio would be approximately 133.07.

-

High-Resolution MS (HRMS): HRMS would confirm the elemental composition (C₈H₉N₂⁺) with high accuracy.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of HCN or NH₃ from the pyrrole ring, which is characteristic of indole derivatives.

Synthesis and Reactivity

The construction and chemical manipulation of the this compound scaffold are central to its use in research and development.

Proposed Synthetic Methodologies

While multiple routes to indoles exist, the Fischer indole synthesis remains a robust and classic method adaptable for this target.[1][9]

This method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by thermal cyclization and elimination of ammonia. For this compound, the key precursors would be phenylhydrazine and a protected 2-aminoacetaldehyde equivalent. The protection is critical to prevent self-condensation and unwanted side reactions involving the amine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Indole - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. 36946-70-0|this compound|BLD Pharm [bldpharm.com]

- 7. Buy N-(Propan-2-yl)-1H-indol-2-amine [smolecule.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

The Enigmatic Core: A Technical Guide to the Natural Sources and Analogues of 1H-Indol-2-Amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indol-2-amine scaffold represents a privileged core structure in medicinal chemistry, with its synthetic analogues exhibiting a remarkable breadth of pharmacological activities. While the parent compound, this compound, is not definitively reported as a natural product, its structural motif is a fundamental component of numerous complex natural alkaloids. This in-depth technical guide navigates the landscape of this enigmatic molecule, beginning with an exploration of the biosynthetic origins of its foundational precursor, L-tryptophan. We then delve into the rich diversity of naturally occurring, structurally related indole alkaloids from marine and fungal sources. The core of this guide is a comprehensive examination of the synthetic analogues of this compound, detailing key synthetic strategies and showcasing their significant therapeutic potential, including antiviral, anticancer, and anti-inflammatory properties. This document serves as a vital resource for researchers engaged in the discovery and development of novel therapeutics, providing both foundational knowledge and practical insights into the chemistry and biology of 2-aminoindoles.

The Quest for Natural this compound: An Unanswered Question

Despite the prevalence of the indole nucleus in nature, extensive literature searches do not provide conclusive evidence for the isolation of the unsubstituted this compound from a natural source. A patent for the synthesis of 2-aminoindole derivatives makes a general claim that "in nature, 2-aminoindole derivatives are the basic structural units or important components of many natural alkaloids," however, this statement lacks specific examples of the parent compound. The absence of concrete findings suggests that if this compound does exist in nature, it is likely a transient intermediate or present in quantities below the limits of current detection methods. This guide, therefore, shifts its focus to the well-established natural sources of the indole core and the vast synthetic landscape of this compound analogues.

Biosynthetic Foundations: The L-Tryptophan Pathway

The overwhelming majority of naturally occurring indole alkaloids originate from the essential amino acid L-tryptophan.[1] Understanding its biosynthesis is fundamental to appreciating the natural context of the indole scaffold. In plants and microorganisms, the synthesis of tryptophan is an intricate process that begins with chorismate, a key intermediate in the shikimate pathway.[2]

The pathway involves a series of enzymatic transformations, culminating in the formation of indole, which is then condensed with serine to yield L-tryptophan, a reaction catalyzed by the enzyme tryptophan synthase.[1][3] This biosynthetic route underscores the central role of tryptophan as the primary building block for a vast array of complex secondary metabolites.

Caption: Biosynthetic pathway of L-tryptophan from chorismate.

Nature's Analogues: A Glimpse into Indole Alkaloid Diversity

While the simple this compound remains elusive in nature, a vast and structurally diverse array of more complex indole alkaloids have been isolated from various organisms, particularly marine fungi and sponges.[4][5][6] These compounds often feature substitutions on the indole ring, the amino group, or are part of larger, fused heterocyclic systems. They serve as a testament to nature's ingenuity in chemical synthesis and provide inspiration for the design of novel therapeutic agents.

Marine-Derived Indole Alkaloids

The marine environment is a prolific source of unique indole alkaloids with potent biological activities.[7] Sponges of the genera Topsentia and Hyrtios, for instance, produce bis- and tris-indole alkaloids that have demonstrated antiviral and antimicrobial properties.[7] Marine-derived fungi are also a rich reservoir of these compounds, producing families of molecules like the prenylated indole alkaloids, which exhibit cytotoxic and other valuable bioactivities.[4][8][9]

Fungal Indole Alkaloids

Fungi, especially from the genera Aspergillus and Penicillium, are well-known producers of a wide range of indole alkaloids.[8] These compounds are biosynthesized through complex pathways that often involve the dimerization or modification of tryptophan-derived units.[4] Many of these fungal metabolites have shown significant potential in drug discovery, exhibiting activities ranging from anticancer to antimicrobial.

| Representative Natural Indole Alkaloid | Source Organism | Key Structural Feature | Reported Bioactivity |

| Dragmacidin | Dragmacidin sp. (Marine Sponge) | Bis-indole alkaloid | Cytotoxic, Anti-inflammatory |

| Notoamides | Aspergillus sp. (Fungus) | Prenylated indole alkaloid | Cytotoxic |

| Tulongicin | Topsentia sp. (Marine Sponge) | Tris-indole alkaloid | Antiviral (HIV), Antimicrobial |

| Phomazines | Phoma sp. (Fungus) | Spirocyclic diketopiperazine | Cytotoxic |

Synthetic Analogues of this compound: A Gateway to New Therapeutics

The true potential of the this compound scaffold is unlocked through synthetic chemistry. The development of diverse and efficient synthetic methodologies has enabled the creation of extensive libraries of analogues, leading to the discovery of compounds with significant therapeutic promise.

Key Synthetic Strategies

A variety of synthetic routes to 2-aminoindoles have been developed, ranging from classical methods to modern metal-catalyzed reactions.

-

One-Pot Syntheses: Efficient one-pot procedures have been developed for the synthesis of 2-aminoindole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides.[2] These methods often involve a sequence of nucleophilic aromatic substitution followed by a reductive cyclization.

-

Metal-Catalyzed Cyclizations: Gold- and copper-catalyzed reactions have emerged as powerful tools for the construction of the 2-aminoindole core.[1][10] For example, a one-pot synthesis involving a gold(I)-catalyzed hydroamination followed by a copper(II)-mediated oxidative cyclization provides a straightforward route to diversely substituted 2-aminoindoles from simple anilines and ynamides.[10]

-

Domino and Multicomponent Reactions: Domino approaches, such as the CuBr2-mediated SET oxidative cyclization, allow for the efficient assembly of biologically important 2-aminoindole derivatives from readily available starting materials in a single pot.

Caption: Conceptual workflow for the development of 2-aminoindole analogues.

Pharmacological Activities of Synthetic Analogues

The synthetic analogues of this compound have been investigated for a wide range of therapeutic applications, with promising results in several key areas.

-

Antiviral Activity: A series of 2-aminoindole derivatives have demonstrated significant antiviral activity against the influenza A virus.[11] One particular compound was found to inhibit viral replication by binding to the RNA-dependent RNA polymerase and also to mitigate the host's inflammatory response.[11]

-

Anticancer Activity: The 2-aminoindole scaffold has been incorporated into novel compounds with antitumor properties. For example, derivatives have been designed as inhibitors of monoamine oxidase for potential use in treating Alzheimer's disease.

-

Anti-inflammatory and Other Activities: Novel 2-amino-5-hydroxyindole derivatives have been synthesized and shown to be potent inhibitors of human 5-lipoxygenase, an enzyme involved in inflammatory pathways.[12] This highlights their potential for treating inflammatory and allergic diseases. Other analogues have been explored for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.

| Analogue Class | Synthetic Approach | Target/Mechanism | Therapeutic Potential |

| Substituted 2-Aminoindoles | TMSOTf-catalyzed reactions of N-arylynamides with sulfilimines | Influenza A virus RNA-dependent RNA polymerase (RdRp) | Antiviral (Influenza)[11] |

| 2-Amino-5-hydroxyindoles | Multi-step synthesis | Human 5-lipoxygenase (5-LO) | Anti-inflammatory, Anti-allergic[12] |

| 1H-Indole-2-carboxamides | Amide couplings | Trypanosoma cruzi | Anti-parasitic (Chagas disease) |

Experimental Protocols

General Procedure for One-Pot Synthesis of 2-Aminoindole-3-carboxamides

This protocol is adapted from a published procedure and serves as a representative example.[2]

-

To a solution of a cyanoacetamide (1.0 mmol) in anhydrous DMF (5 mL), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in portions at 0 °C.

-

Stir the mixture at room temperature for 10 minutes.

-

Add the corresponding 2-halonitrobenzene (1.0 mmol) and stir at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Carefully add 1 N HCl to quench the excess NaH.

-

Add FeCl3 (3.0 mmol) and zinc powder (10.0 mmol) to the reaction mixture.

-

Heat the reaction to 100 °C and stir for 1-2 hours until the cyclization is complete (monitored by TLC).

-

Cool the reaction to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aminoindole-3-carboxamide.

Analytical Characterization

The synthesized compounds should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the final compounds.

Conclusion

The this compound core, while not yet confirmed as a natural product itself, stands as a testament to the power of leveraging nature's biosynthetic blueprints for the creation of novel therapeutic agents. The journey from the fundamental biosynthesis of L-tryptophan to the complex, naturally occurring indole alkaloids provides a rich context for the design and synthesis of 2-aminoindole analogues. The remarkable diversity of pharmacological activities exhibited by these synthetic compounds underscores the immense potential of this scaffold in drug discovery. This guide provides a comprehensive overview for researchers, illuminating the path from foundational knowledge to the practical synthesis and evaluation of this promising class of molecules.

References

- Cao, F., Liu, Y., Li, K., et al. (2020). Marine-derived fungi as a source of bioactive indole alkaloids with diversified structures. Applied Microbiology and Biotechnology, 104(23), 9857–9881.

- Cui, C., Li, X., Li, C., et al. (2021). Natural Indole Alkaloids from Marine Fungi: Chemical Diversity and Biological Activities. Planta Medica, 88(15), 1338-1358.

- Chen, J., Chen, J., & Wang, P. (2012). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous.

- Youn, S. W., Eom, J. I., & Lee, S. (2020). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides.

-

Wikipedia. (n.d.). Tryptophan. Retrieved from [Link]

-

Wikipedia. (n.d.). Tryptophan synthase. Retrieved from [Link]

-

iGEM. (n.d.). The tryptophan biosynthetic pathway. Retrieved from [Link]

-

Fiveable. (n.d.). Tryptophan Biosynthesis. Retrieved from [Link]

- Homer, J. A., & Sperry, J. (2017). Mushroom-Derived Indole Alkaloids.

- Proksch, P., Edrada, R. A., & Ebel, R. (2002). Marine Indole Alkaloids. Marine Drugs, 1(1), 5-30.

- Gribble, G. W. (2015). Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases. Molecules, 20(5), 8408–8444.

- El-Sawy, E. R., Mandour, A. H., & El-Hallouty, S. M. (2021). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. Molecules, 26(5), 1383.

- Fu, P., Mac, A., & Wu, F. (2021). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs, 19(12), 693.

- El-Demerdash, A., Atanasov, A. G., & Efferth, T. (2019).

- Wang, X., Wang, Z., Li, Y., et al. (2024). Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo. European Journal of Medicinal Chemistry, 265, 117044.

- Landwehr, J., George, S., Karg, E. M., et al. (2006). Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. Journal of Medicinal Chemistry, 49(14), 4327–4332.

- El-Sawy, E. R., Mandour, A. H., & El-Hallouty, S. M. (2022).

Sources

- 1. Tryptophan - Wikipedia [en.wikipedia.org]

- 2. static.igem.org [static.igem.org]

- 3. Tryptophan synthase - Wikipedia [en.wikipedia.org]

- 4. Marine-derived fungi as a source of bioactive indole alkaloids with diversified structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. blossomanalysis.com [blossomanalysis.com]

- 11. Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Aminoindole Core: A Foundation for Drug Discovery

An In-depth Technical Guide to 1H-Indol-2-Amine: A Privileged Scaffold in Medicinal Chemistry

Abstract: The this compound framework represents a cornerstone heterocyclic motif in modern drug discovery. Recognized as a "privileged structure," its unique electronic and steric properties allow it to serve as a versatile scaffold for designing ligands that interact with a wide array of biological targets.[1] This guide provides a comprehensive technical overview of the parent compound, this compound, covering its fundamental physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. Furthermore, it delves into the strategic application of this core in the development of therapeutic agents, offering field-proven insights into experimental design and characterization for researchers, medicinal chemists, and drug development professionals.

The indole ring is a ubiquitous feature in numerous natural products and pharmaceuticals, including the amino acid tryptophan and the neurotransmitter serotonin.[2] The placement of an amine group at the C2 position creates the 2-aminoindole scaffold, a structure with a distinct arrangement of hydrogen bond donors and an aromatic planar system capable of participating in π-π stacking interactions.[2] This configuration is particularly effective for engaging with the active sites of proteins, such as kinases, G-protein coupled receptors (GPCRs), and viral enzymes.[1][2][3][4] Consequently, derivatives of this compound have been explored for a vast range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][4][5]

Physicochemical and Spectroscopic Properties of this compound

The definitive characterization of this compound is foundational for any research endeavor. While direct experimental data for the unsubstituted parent compound is limited in public literature, its properties can be reliably predicted based on its structure and data from closely related, well-characterized analogs like 5-methoxy-1H-indol-2-amine.[1][3]

Core Physicochemical Data

The fundamental properties of the parent this compound are summarized below.

| Property | Value | Notes |

| Molecular Formula | C₈H₈N₂ | Calculated from structure. |

| Molecular Weight | 132.16 g/mol | Calculated from atomic weights. |

| Appearance | Off-white to light brown solid | Predicted based on related indole amines.[3] |

| Solubility | Soluble in DMSO, DMF, Methanol | General solubility profile for polar indole derivatives.[3] |

| Hydrogen Bond Donors | 2 | From the indole N-H and the primary amine -NH₂.[1] |

| Hydrogen Bond Acceptors | 2 | From the nitrogen atoms.[1] |

| Predicted XLogP3 | ~1.1 | LogP values for derivatives vary; unsubstituted core is moderately lipophilic. |

Predicted Spectroscopic Profile

Spectroscopic analysis is critical for structural verification. The following data are predicted for this compound, with interpretations grounded in the analysis of substituted analogs.

-

¹H NMR (in DMSO-d₆) : The proton NMR spectrum is expected to show a characteristic broad singlet for the indole N1-H proton at a downfield chemical shift (~10.5-11.5 ppm), which would disappear upon D₂O exchange.[1][6] Another broad singlet for the two amine protons (-NH₂) would appear further upfield (~4.5-5.5 ppm), also exchangeable with D₂O.[1] The aromatic protons on the benzene portion of the indole ring would appear in the ~6.5-7.5 ppm region, with splitting patterns dictated by their positions. A singlet or doublet for the C3-H proton would also be present.

-

¹³C NMR (in DMSO-d₆) : The carbon spectrum would display eight distinct signals. Aromatic carbons are expected in the 100-140 ppm range.[3] The carbon attached to the amine group (C2) would be significantly shifted downfield due to the electronegativity of the nitrogen atom.

-

IR Spectroscopy (KBr, cm⁻¹) : The infrared spectrum provides key information about functional groups. Characteristic peaks would include N-H stretching vibrations for the primary amine (typically two bands) and the indole N-H in the 3200-3500 cm⁻¹ range.[3]

-

Mass Spectrometry (ESI-MS) : Electrospray ionization mass spectrometry is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 133.07.[3] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Synthesis of the 2-Aminoindole Scaffold

The efficient construction of the 2-aminoindole core is a pivotal step in developing compound libraries. While classical methods like the Fischer Indole Synthesis exist, modern organic synthesis favors more direct and high-yield approaches.[3] An effective one-pot, two-step method has been developed that proceeds via a nucleophilic aromatic substitution (SNAr) followed by a reductive cyclization.[2][7]

Experimental Protocol: One-Pot Synthesis of 2-Aminoindole-3-carboxamides

This protocol, adapted from published methods, is a robust route to functionalized 2-aminoindoles that can be modified for various analogs.[2][7]

Step 1: SNAr Reaction

-

To a solution of a suitable cyanoacetamide (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Stir the mixture for 10-15 minutes at 0 °C until hydrogen evolution ceases.

-

Add a solution of 2-fluoronitrobenzene (1.1 eq) in DMF dropwise. The reaction mixture will typically develop a deep color.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the formation of the substitution intermediate by TLC or LC-MS.

Step 2: Reductive Cyclization

-

Once the first step is complete, carefully quench the excess NaH by adding 1 N HCl to the reaction mixture until it is acidic.

-

To the same pot, add FeCl₃ (3.0 eq) and Zinc powder (10.0 eq).

-

Heat the reaction mixture to 100 °C and stir for 1-2 hours. The causality here is that zinc, in the presence of an acid and a Lewis acid catalyst (FeCl₃), acts as a potent reducing agent for the nitro group, which then spontaneously cyclizes to form the indole ring.

-

Monitor the reaction for the formation of the final 2-aminoindole product by LC-MS.

Step 3: Workup and Purification

-

After cooling to room temperature, filter the reaction mixture through a pad of celite to remove inorganic solids.

-

Extract the filtrate with an organic solvent such as ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the target compound.

Synthetic Workflow Diagram

Caption: Standard workflow for structural characterization.

Conclusion

This compound is more than a simple heterocycle; it is a powerful and adaptable scaffold that continues to fuel innovation in medicinal chemistry and drug development. Its favorable physicochemical properties, predictable reactivity, and proven track record in engaging diverse biological targets ensure its relevance for the foreseeable future. This guide provides the foundational knowledge and practical methodologies required for researchers to confidently synthesize, characterize, and deploy 2-aminoindole derivatives in the pursuit of novel therapeutics.

References

- Smolecule. (n.d.). Buy N-(Propan-2-yl)-1H-indol-2-amine.

- Chem-Impex. (n.d.). (1H-Indol-2-ylmethyl)amine.

- BenchChem. (2025). Characterization of 5-Methoxy-1H-indol-2-amine: A Technical Guide.

-

ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (2025). 1-methyl-1H-indol-2-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide on the Spectroscopic Data of 5-Methoxy-1H-indol-2-amine.

- ResearchGate. (2025). Biologically active molecules containing 2‐aminoindole framework.

-

PubChem. (2025). 1-Methyl-1H-indol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (2025). A Technical Guide to the Chemical Properties of 5-Methoxy-1H-indol-2-amine.

-

PubMed. (2025). Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, K., Herdtweck, E., & Dömling, A. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, 13(2), 140-146. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. National Center for Biotechnology Information. Retrieved from [Link]

- International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole.

-

ResearchGate. (2025). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

-

ACS Publications. (n.d.). Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2011). One-pot synthesis of 2-amino-indole-3-carboxamide and analogous. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. One-pot synthesis of 2-amino-indole-3-carboxamide and analogous - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of 1H-Indol-2-Amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indol-2-amine, also known as 2-aminoindole, is a fascinating heterocyclic amine that holds significant potential in medicinal chemistry and materials science. As a derivative of the indole scaffold, a privileged structure in numerous biologically active compounds, 2-aminoindole serves as a valuable building block for the synthesis of more complex molecules.[1][2] The introduction of an amino group at the C2 position of the indole ring profoundly influences its electronic properties and reactivity, making a thorough spectroscopic characterization essential for its identification, purity assessment, and the structural elucidation of its derivatives.

This technical guide provides a comprehensive analysis of the spectroscopic profile of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is important to note that while the synthesis and applications of 2-aminoindoles are reported, a complete set of publicly available, experimentally verified spectroscopic data for the parent this compound is limited. Therefore, this guide will present a combination of predicted data, supported by experimental data from closely related analogs and foundational spectroscopic principles, to offer a robust and practical resource for researchers.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and interpretation of its spectroscopic data.

| Property | Predicted/Reported Value | Notes |

| Molecular Formula | C₈H₈N₂ | |

| Molecular Weight | 132.16 g/mol | |

| Appearance | Expected to be an off-white to yellowish solid | Based on observations of similar indole derivatives. |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO, methanol, and DMF. | The presence of the amino and indole N-H groups allows for hydrogen bonding. |

| CAS Number | 23856-01-9 (for the free base) | The hydrochloride salt has the CAS number 36946-70-0.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its unique electronic and structural features.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the indole ring, the amine protons, and the N-H proton of the pyrrole ring. The electron-donating nature of the amino group at the C2 position significantly influences the chemical shifts of the neighboring protons.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H1 (N-H) | ~10.5 | Broad Singlet | - | The acidic proton of the indole nitrogen, its broadness is due to quadrupole broadening and exchange. |

| H7 | ~7.2 | Doublet | ~7.8 | Aromatic proton ortho to the indole nitrogen. |

| H4 | ~7.1 | Doublet | ~8.0 | Aromatic proton on the benzene ring. |

| H6 | ~6.8 | Triplet | ~7.5 | Aromatic proton on the benzene ring. |

| H5 | ~6.7 | Triplet | ~7.5 | Aromatic proton on the benzene ring. |

| H3 | ~5.9 | Singlet | - | This upfield shift compared to indole is due to the strong electron-donating effect of the adjacent amino group. |

| -NH₂ | ~5.0 | Broad Singlet | - | These protons are exchangeable with D₂O. The chemical shift is concentration and temperature dependent. |

Experimental Causality:

-

Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve polar compounds and its high boiling point, which allows for variable temperature experiments. The residual proton signal of DMSO-d₆ at ~2.50 ppm serves as a convenient internal reference.

-

D₂O Exchange: The addition of a few drops of deuterium oxide (D₂O) to the NMR sample will result in the disappearance of the signals corresponding to the N-H and -NH₂ protons due to proton-deuterium exchange. This is a definitive method to identify these labile protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct insight into the carbon framework of this compound. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | ~155 | The carbon bearing the amino group is significantly deshielded. |

| C7a | ~137 | Bridgehead carbon. |

| C3a | ~128 | Bridgehead carbon. |

| C4 | ~120 | Aromatic carbon. |

| C6 | ~118 | Aromatic carbon. |

| C5 | ~115 | Aromatic carbon. |

| C7 | ~110 | Aromatic carbon. |

| C3 | ~95 | The C3 carbon is significantly shielded due to the electron-donating resonance effect of the C2-amino group. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

D₂O Exchange: Add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum to confirm the N-H and NH₂ signals.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups, although none are expected in the core structure of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. For this compound, the IR spectrum will be dominated by the stretching and bending vibrations of the N-H and C-N bonds.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3450 - 3350 | N-H stretch (asymmetric, NH₂) | Medium | Primary amines typically show two N-H stretching bands.[4] |

| 3350 - 3250 | N-H stretch (symmetric, NH₂) | Medium | The second of the two primary amine N-H stretches.[4] |

| ~3300 | N-H stretch (indole) | Medium-Broad | The indole N-H stretch. |

| 1650 - 1580 | N-H bend (scissoring) | Medium-Strong | Characteristic for primary amines.[4] |

| ~1620 | C=C stretch (aromatic) | Medium | Aromatic ring stretching vibrations. |

| 1335 - 1250 | C-N stretch (aromatic amine) | Strong | The stretching vibration of the C2-N bond.[4] |

| 910 - 665 | N-H wag | Broad, Strong | Out-of-plane bending of the N-H bonds.[4] |

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: The spectrum can be obtained using either a potassium bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Mass Spectrometric Data

-

Molecular Ion Peak (M⁺•): For this compound (C₈H₈N₂), the molecular ion peak is expected at an m/z of 132.07.

-

Nitrogen Rule: The presence of two nitrogen atoms (an even number) is consistent with an even nominal molecular weight of 132.

-

Major Fragmentation Pathways: Under electron ionization (EI), the molecular ion is expected to be relatively stable due to the aromatic nature of the indole ring. Key fragmentation pathways could involve:

-

Loss of HCN (m/z 27) from the pyrrole ring, a common fragmentation for indoles.

-

Loss of an amino radical (•NH₂, m/z 16).

-

Experimental Protocol: Mass Spectrum Acquisition

-

Ionization Method: Electron Ionization (EI) is a standard method for obtaining fragmentation patterns of small molecules. Electrospray Ionization (ESI) can also be used, which would primarily show the protonated molecule [M+H]⁺ at m/z 133.08.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of the molecular ion and its fragments, providing an unambiguous molecular formula.

Integrated Spectroscopic Workflow

The comprehensive characterization of this compound relies on a synergistic workflow that integrates these spectroscopic techniques.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. While a complete set of experimental data remains elusive in the public domain, the combination of predicted values, data from analogous compounds, and a thorough understanding of spectroscopic principles offers a solid foundation for researchers working with this important molecule. The provided experimental protocols and workflow diagrams serve as a practical guide for the synthesis and characterization of this compound and its derivatives, ensuring data integrity and facilitating further research and development in the fields of medicinal chemistry and beyond.

References

-

Wang, X., et al. "One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous." ACS Combinatorial Science, 2012. [Link]

-

de Souza, M. C. B. V., et al. "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." Journal of Medicinal Chemistry, 2021. [Link]

-

Al-Ostath, R., et al. "Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives." Journal of the Indian Chemical Society, 2020. [Link]

-

LibreTexts. IR: amines. [Link]

-

Tian, X., et al. "Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides." Organic Letters, 2019. [Link]

-

PubChem. 1-Methyl-1H-indol-2-amine. [Link]

-

Youn, S. W., et al. "Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides." Chemical Communications, 2017. [Link]

-

Petrini, M., and Palmieri, A. "2-Aminoindoles and 2-Iminoindolines as Viable Precursors of Indole-Fused Nitrogenated Polyheterocycles." Advanced Synthesis & Catalysis, 2021. [Link]

-

Al-Qaisi, J. A., et al. "Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives." ResearchGate, 2020. [Link]

Sources

Introduction: The 2-Aminoindole Scaffold - A Privileged Structure with Physicochemical Challenges

An In-depth Technical Guide to the Solubility and Stability of the 1H-Indol-2-amine Core

The this compound scaffold is a cornerstone in medicinal chemistry, serving as a vital building block for a diverse array of biologically active compounds. Its rigid bicyclic structure, combined with a strategically positioned amino group, allows for precise interactions with various biological targets. However, the very features that make this scaffold attractive from a pharmacodynamic perspective often present significant challenges in terms of its physicochemical properties. Poor aqueous solubility and inherent chemical instability are common hurdles that can impede drug development efforts.

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the parent this compound core. By understanding the intrinsic properties of this foundational molecule, researchers and drug development professionals can better anticipate and address potential liabilities in their more complex derivatives. We will delve into the theoretical underpinnings of its solubility and stability, provide actionable experimental protocols for characterization, and discuss strategies for mitigating common challenges.

Physicochemical Properties: A Predictive Analysis

Direct experimental data for the unsubstituted this compound is not extensively published. Therefore, we present a predictive analysis based on the known properties of its constituent functional groups (indole and a primary aromatic amine) and data from closely related analogs.

| Property | Predicted Value/Range | Rationale and Key Considerations |

| pKa | 4.5 - 5.5 | The amine at the 2-position is expected to be significantly less basic than a typical aliphatic amine (pKa ~10-11) due to the delocalization of the nitrogen lone pair into the electron-rich indole ring system. This renders it more akin to an aniline (pKa of anilinium ion is ~4.6). The exact value will be influenced by the electronic nature of the indole ring. |

| logP | 1.5 - 2.5 | The logP of the parent indole is approximately 2.1.[1] The addition of a polar amino group will decrease the lipophilicity, but the overall molecule is expected to retain a significant degree of non-polar character. This places it in a range where aqueous solubility can be limited. |

| Aqueous Solubility | Poor to Low | The combination of a relatively high melting point (indicative of strong crystal lattice energy) and a moderate logP suggests that the aqueous solubility will be low, particularly at neutral pH where the molecule is uncharged.[2] Solubility is expected to increase at acidic pH due to the protonation of the 2-amino group. |

Solubility Profile and Determination

The solubility of this compound and its derivatives is a critical parameter that influences bioavailability and formulation development. As a general rule, the planar and aromatic nature of the indole core contributes to poor aqueous solubility.[3]

Qualitative Solubility Profile

| Solvent | Expected Solubility | Rationale |

| Water (pH 7.4) | Very Low | At physiological pH, the molecule is predominantly in its neutral, less soluble form. |

| Acidic Buffers (pH < 4) | Moderate | Protonation of the 2-amino group forms a more soluble salt. |

| Methanol, Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding with the amine and indole N-H. |

| DMSO, DMF | Highly Soluble | Polar aprotic solvents effective at solvating a wide range of organic molecules. |

| Dichloromethane, Chloroform | Moderately Soluble | Non-polar organic solvents. |

| Hexanes, Ether | Insoluble | Very non-polar solvents. |

Experimental Protocol: Kinetic Solubility Assessment

This protocol outlines a standard method for determining the kinetic solubility of this compound in a high-throughput manner, which is suitable for early-stage drug discovery.

Objective: To determine the kinetic solubility of this compound in phosphate-buffered saline (PBS) at pH 7.4.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well plates (polypropylene for stock solutions, filter plates for analysis)

-

HPLC system with a UV detector

-

Analytical HPLC column (e.g., C18)

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: If necessary, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Solubility Assay:

-

Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

-

Add 2 µL of the DMSO stock solution to the PBS, resulting in a final DMSO concentration of 1%. This initiates the precipitation of the compound if its solubility is exceeded.

-

Seal the plate and shake for 2 hours at room temperature.

-

-

Sample Preparation for Analysis:

-

Transfer the contents of the plate to a 96-well filter plate (e.g., with a 0.45 µm filter).

-

Centrifuge the filter plate to separate any precipitated compound from the saturated solution.

-

-

Quantification:

-

Analyze the filtrate by a validated HPLC-UV method.

-

Compare the peak area of the compound in the filtrate to a standard curve prepared from the DMSO stock solution to determine the concentration.

-

Workflow for Kinetic Solubility Assessment

Caption: Plausible oxidative degradation pathways.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method. [4][5] Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

-

This compound

-

Acetonitrile (ACN) and Water (HPLC grade)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated pH meter, oven, photostability chamber

-

HPLC-UV/MS system

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in ACN or a suitable solvent mixture.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before analysis.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound and a solution to 60°C for 7 days.

-

Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Analyze the samples using a stability-indicating HPLC method. A gradient method with a C18 column is typically a good starting point.

-

Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the parent compound and any degradation products.

-

Data Interpretation:

-

Calculate the percentage of degradation in each condition.

-

Identify and, if possible, characterize the major degradation products using MS data.

-

Ensure that the analytical method can resolve the parent peak from all major degradation peaks.

Analytical Methods for Quantification and Stability Assessment

A robust, stability-indicating analytical method is paramount for accurately quantifying this compound and its degradation products. [6]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique for the analysis of small molecules like this compound.

-

Column: A C18 column is generally suitable.

-

Mobile Phase: A gradient of water and acetonitrile or methanol with a modifier like formic acid (to improve peak shape for the basic amine) is a common starting point.

-

Detection: UV detection is straightforward, with the indole chromophore providing strong absorbance. A wavelength around 220 nm or 270 nm is often appropriate. Mass spectrometry detection provides mass information for peak identification.

-

Conclusion and Recommendations for Drug Development

The this compound core, while a valuable scaffold in medicinal chemistry, presents inherent challenges related to its limited aqueous solubility and susceptibility to oxidative degradation. A thorough understanding and early characterization of these properties are essential for successful drug development.

Key Recommendations:

-

Early Physicochemical Profiling: Conduct solubility and stability assessments as early as possible in the discovery process.

-

Salt Formation: For lead compounds, consider salt formation to improve aqueous solubility and handling properties.

-

Structural Modifications: If the parent scaffold's properties are limiting, medicinal chemistry efforts can be directed towards introducing solubilizing groups or modifying the electronic properties of the indole ring to enhance stability.

-

Formulation and Handling:

-

Stock solutions should be prepared fresh whenever possible.

-

For storage, use degassed solvents, protect from light with amber vials, and store at low temperatures (-20°C or -80°C) under an inert atmosphere (argon or nitrogen). [7] By proactively addressing the solubility and stability of the this compound core, researchers can streamline the development of novel therapeutics and increase the probability of advancing promising candidates to the clinic.

-

References

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain. MDPI. Available at: [Link]

-

Tryptophan - Wikipedia. Available at: [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. Available at: [Link]

-

Indole | C8H7N | CID 798. PubChem. Available at: [Link]

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. Available at: [Link]

-

Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

-

development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

-

7.6: Acid-base properties of nitrogen-containing functional groups. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Indole | 120-72-9 [chemicalbook.com]

- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrpp.com [ijrpp.com]

- 6. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Therapeutic Promise of 1H-Indol-2-Amine Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 1H-Indol-2-Amine Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among the vast family of indole-containing compounds, the this compound scaffold has emerged as a "privileged" structure, demonstrating significant potential across various therapeutic areas. This guide provides a comprehensive technical overview of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these promising compounds.

Anticancer Activity: Targeting the Proliferation of Malignant Cells

Derivatives of this compound have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[1][3] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and pathways that are critical for cancer cell survival and proliferation.

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism through which this compound derivatives exert their anticancer effects is through the inhibition of protein kinases.[4] These enzymes play a crucial role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Certain 2,5-disubstituted indole derivatives have been shown to induce apoptosis in cancer cells by inhibiting the phosphorylation of RNA Polymerase II, a process regulated by cyclin-dependent kinase 9 (CDK9).[1] This inhibition halts the transcription of anti-apoptotic proteins, thereby promoting programmed cell death.

Caption: Inhibition of Cancer Signaling Pathways.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of this compound derivatives is significantly influenced by the nature and position of substituents on the indole ring and the amine functionality.

| Position of Substitution | Substituent Type | Impact on Anticancer Activity | Reference |

| C5 | Electron-withdrawing groups (e.g., -Cl, -NO2) | Generally enhances activity | [1] |

| C2, C5 | Disubstitution | Can lead to potent and selective activity | [1] |

| N1 | Alkylation/Arylation | Modulates activity and selectivity | [3] |

| Amine Group | Aromatic substitution | Can significantly increase potency | [3] |

For instance, a 2,5-disubstituted indole derivative bearing a specific substituent pattern exhibited high sensitivity towards A549 lung cancer cells with an IC50 value of 0.48 µM.[1] Another derivative with a different substitution pattern showed high selectivity for HepG2 liver cancer cells with an IC50 of 13.21 µM.[1] These findings underscore the importance of targeted chemical modifications in optimizing the anticancer profile of these compounds.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay